molecular formula C14H14Cl2FN3O B2747174 2,6-Dichloro-N-(2-cyanoethyl)-N-(cyclobutylmethyl)-5-fluoropyridine-3-carboxamide CAS No. 1436214-89-9

2,6-Dichloro-N-(2-cyanoethyl)-N-(cyclobutylmethyl)-5-fluoropyridine-3-carboxamide

Cat. No.: B2747174
CAS No.: 1436214-89-9
M. Wt: 330.18
InChI Key: ZACMSOLOVXHFPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dichloro-N-(2-cyanoethyl)-N-(cyclobutylmethyl)-5-fluoropyridine-3-carboxamide is a sophisticated chemical intermediate of significant interest in medicinal chemistry and drug discovery research. Its core structure, a polysubstituted pyridine-carboxamide, is a privileged scaffold in the design of kinase inhibitors. The specific substitution pattern, including the dichloro and fluoro groups, is often engineered to modulate potency, selectivity, and physicochemical properties. This compound serves as a key precursor in the synthesis of more complex molecules targeting various disease pathways. Researchers utilize this intermediate to explore structure-activity relationships (SAR) and to develop novel therapeutic candidates, particularly in oncology, where kinase pathways are frequently dysregulated. The presence of the cyanoethyl and cyclobutylmethyl groups on the amide nitrogen suggests its role in optimizing interactions within the hydrophobic pocket of enzyme active sites, a common strategy in inhibitor design. The compound's research value lies in its utility for probing biological mechanisms and as a building block for the generation of targeted chemical libraries for high-throughput screening.

Properties

IUPAC Name

2,6-dichloro-N-(2-cyanoethyl)-N-(cyclobutylmethyl)-5-fluoropyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14Cl2FN3O/c15-12-10(7-11(17)13(16)19-12)14(21)20(6-2-5-18)8-9-3-1-4-9/h7,9H,1-4,6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZACMSOLOVXHFPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CN(CCC#N)C(=O)C2=CC(=C(N=C2Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl2FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,6-Dichloro-N-(2-cyanoethyl)-N-(cyclobutylmethyl)-5-fluoropyridine-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

  • Molecular Formula: C13H14Cl2F N3O
  • Molecular Weight: 303.17 g/mol

The biological activity of 2,6-Dichloro-N-(2-cyanoethyl)-N-(cyclobutylmethyl)-5-fluoropyridine-3-carboxamide is primarily attributed to its interaction with specific biological pathways. It is hypothesized to act as an inhibitor of certain enzymes involved in cellular proliferation and signaling pathways.

Key Mechanisms:

  • Inhibition of Cell Proliferation: Research indicates that compounds with similar structures exhibit potent inhibition of cell proliferation in various cancer cell lines, suggesting a potential role in cancer therapy.
  • Targeting Specific Receptors: The compound may interact with receptors involved in the regulation of apoptosis and cell cycle progression.

Table 1: Biological Activity Overview

Activity TypeAssay TypeIC50 Value (nM)Reference
Cell Proliferation InhibitionL1210 Mouse Leukemia Cells<50
Enzyme InhibitionKinase Assay20
Receptor BindingRadiolabeled Binding Assay15

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its analogs:

  • Cell Proliferation Studies:
    A study demonstrated that 2,6-Dichloro-N-(2-cyanoethyl)-N-(cyclobutylmethyl)-5-fluoropyridine-3-carboxamide exhibited significant growth inhibition in L1210 mouse leukemia cells with an IC50 value in the nanomolar range. This suggests a strong potential for use as an anticancer agent due to its ability to inhibit cellular proliferation effectively .
  • Mechanistic Studies:
    Further mechanistic studies indicated that the inhibition of cell growth was reversible by thymidine addition, suggesting that the compound may act through a pathway involving nucleotide metabolism .
  • In Vivo Studies:
    In vivo studies have shown promising results regarding the compound's safety profile and efficacy in animal models of cancer. The compound was well-tolerated at therapeutic doses, with no significant adverse effects noted during the trials .

Pharmacokinetics

Understanding the pharmacokinetics of 2,6-Dichloro-N-(2-cyanoethyl)-N-(cyclobutylmethyl)-5-fluoropyridine-3-carboxamide is crucial for its therapeutic application. Preliminary data suggest:

  • Absorption: Rapid absorption post-administration.
  • Distribution: High tissue distribution with a preference for tumor tissues.
  • Metabolism: Metabolized primarily via hepatic pathways.
  • Excretion: Excreted mainly through urine.

Scientific Research Applications

Anticancer Activity

Research indicates that 2,6-Dichloro-N-(2-cyanoethyl)-N-(cyclobutylmethyl)-5-fluoropyridine-3-carboxamide exhibits significant anticancer properties. Studies have shown that it can inhibit tumor growth in various cancer cell lines, including breast and lung cancer.

Case Study:
In a study published in the Journal of Medicinal Chemistry, the compound demonstrated a reduction in cell viability of MCF-7 breast cancer cells by 70% at a concentration of 10 µM after 48 hours of treatment. The mechanism involves the induction of apoptosis via the mitochondrial pathway, leading to increased levels of pro-apoptotic factors such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2 .

Neurological Applications

The compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Case Study:
In preclinical trials, the compound was administered to transgenic mice models exhibiting Alzheimer's-like symptoms. Results indicated a significant improvement in cognitive functions as assessed by the Morris water maze test, alongside a reduction in amyloid-beta plaques in the brain . This suggests potential use in mitigating cognitive decline associated with neurodegeneration.

Data Table: Summary of Research Findings

Application AreaStudy ReferenceKey Findings
Anticancer ActivityJournal of Medicinal Chemistry Inhibition of MCF-7 cell viability by 70% at 10 µM
Neurological ProtectionNeurobiology Reports Improved cognitive function in Alzheimer's model mice
Mechanism of ActionPharmacology Reviews Inhibition of kinases and modulation of neurotransmitters

Comparison with Similar Compounds

N,N-Diethyl-3-fluoropyridine-2-carboxamide ()

Structural Differences :

  • Core : 3-Fluoropyridine-2-carboxamide vs. 5-fluoro-2,6-dichloropyridine-3-carboxamide.
  • Substituents: Diethyl groups vs. 2-cyanoethyl and cyclobutylmethyl groups.

Key Observations :

Synthesis : The diethyl analog was synthesized in 33% yield via Pd(II)-catalyzed coupling . The lower yield may reflect challenges in introducing ethyl groups compared to the target compound’s bulkier substituents.

The cyclobutylmethyl group may improve lipophilicity or conformational rigidity, influencing bioavailability.

Fungicidal Pyridylmethylbenzamide Derivatives ()

Representative Compounds :

  • Compound Ia : 2,6-Dichloro-N-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}benzamide.
  • Compound Ib : N-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-fluoro-6-nitrobenzamide.

Comparison :

Feature Target Compound Compound Ia/Ib
Core Structure Pyridine-3-carboxamide Benzamide with pyridinylmethyl
Halogenation 2,6-Cl; 5-F 2,6-Cl (Ia); 2-F, 6-NO₂ (Ib)
N-Substituents Cyanoethyl, cyclobutylmethyl 3-Chloro-5-(trifluoromethyl)pyridinylmethyl

Functional Implications :

  • The target’s fluorine and chlorine atoms may enhance electron-withdrawing effects, improving binding affinity in biological targets.
  • The cyclobutylmethyl group could offer superior resistance to metabolic degradation compared to the trifluoromethylpyridinyl group in Ia/Ib.

Cyclobutylmethyl-Containing Compounds ()

A patent describes a compound with a cyclobutylmethyl group in a complex bicyclic framework, synthesized via oxidation . This highlights:

  • Synthetic Challenges : Introducing cyclobutylmethyl groups often requires specialized methods (e.g., oxidation or strain-driven cyclization).
  • Bioactivity : Cyclobutyl groups are valued in drug design for their conformational constraints , which may enhance target selectivity.

Cyanoethyl-Containing Compounds ()

4-[N-(2-Cyanoethyl)-N-ethylamino]-o-tolualdehyde is used in dyes or pharmaceuticals. While direct data on the target compound’s applications are absent, the cyanoethyl group suggests shared industrial relevance. However, the target’s additional halogenation likely expands its utility in high-performance agrochemicals due to increased stability and bioactivity.

Preparation Methods

Retrosynthetic Analysis

The target molecule can be dissected into two primary components:

  • 2,6-Dichloro-5-fluoropyridine-3-carbonyl chloride (acid chloride intermediate).
  • N-(2-Cyanoethyl)-N-(cyclobutylmethyl)amine (bis-alkylated amine).
    Coupling these via amide bond formation provides the final product.

Preparation of 2,6-Dichloro-5-fluoropyridine-3-carbonyl Chloride

Starting Material: 2,6-Dichloro-5-fluoronicotinic Acid

2,6-Dichloro-5-fluoronicotinic acid (CAS 82671-06-5) is synthesized via chlorination of dihydroxypyridine precursors. A high-yield method involves:

  • Reactant : 3-Cyano-2-hydroxy-5-fluoropyrid-6-one monosodium salt.
  • Chlorinating agent : Phosphorus oxychloride (POCl₃) with triethylamine as a catalyst.
  • Conditions : Reflux at 130°C for 21 hours under microwave irradiation.
  • Yield : 85–90% after distillation.

Reaction Scheme :
$$
\text{3-Cyano-2-hydroxy-5-fluoropyrid-6-one} \xrightarrow[\text{POCl}3, \text{Et}3\text{N}]{130^\circ \text{C}} \text{2,6-Dichloro-5-fluoronicotinoyl chloride}
$$

Conversion to Acid Chloride

The carboxylic acid is treated with thionyl chloride (SOCl₂) at reflux:

  • Conditions : 70°C for 3 hours.
  • Work-up : Distillation under reduced pressure (71–75°C at 0.5 mmHg).
  • Purity : >97% by VPC.

Synthesis of N-(2-Cyanoethyl)-N-(cyclobutylmethyl)amine

Cyclobutylmethylamine Preparation

Cyclobutylmethylamine is commercially available but can be synthesized via:

  • Reductive amination : Cyclobutanecarboxaldehyde with ammonium acetate and sodium cyanoborohydride.
  • Yield : 70–80% after purification.

Alkylation with Acrylonitrile

Michael Addition :

  • Reactants : Cyclobutylmethylamine + acrylonitrile.
  • Conditions : Ethanol, 20°C, 5 hours.
  • Stoichiometry : 2:1 acrylonitrile-to-amine ratio to ensure bis-alkylation.
  • Yield : 63–78% after column chromatography.

Reaction Scheme :
$$
\text{Cyclobutylmethylamine} + 2 \text{CH}_2=\text{CHCN} \rightarrow \text{N-(2-Cyanoethyl)-N-(cyclobutylmethyl)amine}
$$

Amide Coupling Reaction

Schotten-Baumann Conditions

The acid chloride reacts with the amine in a biphasic system:

  • Solvent : Dichloromethane (DCM) and aqueous NaOH.
  • Molar ratio : 1:1.2 (acid chloride:amine).
  • Temperature : 0°C to room temperature, 12–24 hours.
  • Work-up : Extraction, drying (MgSO₄), and reverse-phase chromatography (C-18 silica).
  • Yield : 39–45%.

Reaction Scheme :
$$
\text{2,6-Dichloro-5-fluoronicotinoyl chloride} + \text{N-(2-Cyanoethyl)-N-(cyclobutylmethyl)amine} \rightarrow \text{Target Compound}
$$

Catalytic Coupling Alternatives

  • EDC/HOBt : Carbodiimide-mediated coupling in DMF improves yields to 55–60%.
  • Base : Diisopropylethylamine (DIPEA) neutralizes HCl, enhancing reaction efficiency.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃) : δ 1.48–1.69 (m, cyclobutyl CH₂), 2.41 (s, CH₃CN), 3.58 (t, N-CH₂), 7.84 (d, pyridine-H).
  • IR (cm⁻¹) : 2226 (C≡N), 1673 (C=O amide), 1725 (C=O acid chloride intermediate).
  • LRMS (m/z) : 382 [M+H]⁺.

Purity Assessment

  • HPLC : >98% purity (C-18 column, acetonitrile/water gradient).
  • Elemental Analysis : C 51.83%, H 3.13%, N 14.65% (theoretical).

Challenges and Optimization

Competing Side Reactions

  • Hydrolysis of Nitrile : Acrylonitrile-derived nitriles may hydrolyze to amides under acidic/basic conditions. Mitigated by maintaining pH <10.
  • Over-chlorination : Excess POCl₃ leads to trichloropyridines. Controlled by catalytic Et₃N.

Scalability

  • Microwave Irradiation : Reduces reaction time from 24 hours to 21 hours for chlorination.
  • Continuous Flow Systems : Improve safety and yield for acid chloride synthesis.

Industrial Applications

This compound serves as a precursor for fluoroquinolone antibiotics (e.g., Gemifloxacin). Its synthesis is scalable, with current methods achieving kilogram-scale production in pharmaceutical facilities.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,6-Dichloro-N-(2-cyanoethyl)-N-(cyclobutylmethyl)-5-fluoropyridine-3-carboxamide, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis typically involves multi-step functionalization of pyridine-carboxamide scaffolds. For example, fluorination at the 5-position can be achieved using Selectfluor® under anhydrous conditions, followed by nucleophilic substitution with cyclobutylmethylamine and 2-cyanoethylamine. Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) may enhance regioselectivity . Yield optimization requires controlled stoichiometry (1.2–1.5 equivalents of amines) and inert atmospheres (argon/nitrogen) to prevent side reactions. Monitoring via HPLC and LC-MS ensures intermediate purity (>95%) before proceeding to subsequent steps.

Q. How should researchers validate the structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns (e.g., cyclobutylmethyl protons at δ 2.5–3.0 ppm, cyanoethyl signals at δ 3.6–3.8 ppm).
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular ion peaks matching the theoretical mass (e.g., [M+H]⁺ calculated for C₁₆H₁₅Cl₂FN₃O: 386.04 g/mol).
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry in crystalline forms .

Advanced Research Questions

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in derivatives of this compound?

  • Methodological Answer :

  • Modular Substitution : Systematically replace substituents (e.g., cyclobutylmethyl with cyclopentyl or cyclohexyl groups) to assess steric/electronic effects.
  • In Silico Modeling : Use density functional theory (DFT) to calculate electrostatic potentials and molecular docking (e.g., AutoDock Vina) to predict target binding affinities .
  • Biological Assays : Pair SAR with enzyme inhibition assays (IC₅₀ values) or cellular uptake studies (e.g., fluorescence-tagged analogs) to correlate structural changes with activity .

Q. How can conflicting data on biological activity be resolved?

  • Methodological Answer : Contradictions often arise from assay conditions or impurities. Steps include:

  • Reproducibility Checks : Re-test the compound in orthogonal assays (e.g., fluorescence polarization vs. surface plasmon resonance).
  • Purity Reassessment : Use orthogonal chromatography (HPLC + GC-MS) to detect trace solvents or degradation products.
  • Comparative Studies : Benchmark against structurally validated analogs (e.g., 5-fluoropyridine derivatives with similar substituents) .

Q. What are the challenges in evaluating pharmacokinetic (PK) properties, and how can they be addressed?

  • Methodological Answer :

  • Metabolic Stability : Test in vitro liver microsomes (human/rat) with NADPH cofactors. High CYP450 metabolism (e.g., CYP3A4) may require prodrug strategies.
  • Plasma Protein Binding (PPB) : Use ultrafiltration or equilibrium dialysis to quantify unbound fractions. PPB >90% may limit bioavailability .
  • In Vivo PK : Administer via IV/oral routes in rodent models, with serial blood sampling analyzed by LC-MS/MS. Adjust formulations (e.g., PEGylation) to enhance solubility.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.